Cas no 2681255-81-0 (tert-butyl N-[6-(1-chloroethyl)-4-(phenylimino)-1,4-dihydro-1,3,5-triazin-2-yl]carbamate)
![tert-butyl N-[6-(1-chloroethyl)-4-(phenylimino)-1,4-dihydro-1,3,5-triazin-2-yl]carbamate structure](https://www.kuujia.com/scimg/cas/2681255-81-0x500.png)
tert-butyl N-[6-(1-chloroethyl)-4-(phenylimino)-1,4-dihydro-1,3,5-triazin-2-yl]carbamate Chemical and Physical Properties
Names and Identifiers
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- 2681255-81-0
- tert-butyl N-[6-(1-chloroethyl)-4-(phenylimino)-1,4-dihydro-1,3,5-triazin-2-yl]carbamate
- EN300-28298441
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- Inchi: 1S/C16H20ClN5O2/c1-10(17)12-19-13(18-11-8-6-5-7-9-11)21-14(20-12)22-15(23)24-16(2,3)4/h5-10H,1-4H3,(H2,18,19,20,21,22,23)
- InChI Key: XKLUSDWRPXVWSO-UHFFFAOYSA-N
- SMILES: ClC(C)C1=NC(=NC(=N1)NC(=O)OC(C)(C)C)NC1C=CC=CC=1
Computed Properties
- Exact Mass: 349.1305526g/mol
- Monoisotopic Mass: 349.1305526g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 412
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 89Ų
tert-butyl N-[6-(1-chloroethyl)-4-(phenylimino)-1,4-dihydro-1,3,5-triazin-2-yl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28298441-5.0g |
tert-butyl N-[6-(1-chloroethyl)-4-(phenylimino)-1,4-dihydro-1,3,5-triazin-2-yl]carbamate |
2681255-81-0 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 | |
Enamine | EN300-28298441-0.25g |
tert-butyl N-[6-(1-chloroethyl)-4-(phenylimino)-1,4-dihydro-1,3,5-triazin-2-yl]carbamate |
2681255-81-0 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
Enamine | EN300-28298441-0.5g |
tert-butyl N-[6-(1-chloroethyl)-4-(phenylimino)-1,4-dihydro-1,3,5-triazin-2-yl]carbamate |
2681255-81-0 | 95.0% | 0.5g |
$645.0 | 2025-03-19 | |
Enamine | EN300-28298441-10.0g |
tert-butyl N-[6-(1-chloroethyl)-4-(phenylimino)-1,4-dihydro-1,3,5-triazin-2-yl]carbamate |
2681255-81-0 | 95.0% | 10.0g |
$2884.0 | 2025-03-19 | |
Enamine | EN300-28298441-0.1g |
tert-butyl N-[6-(1-chloroethyl)-4-(phenylimino)-1,4-dihydro-1,3,5-triazin-2-yl]carbamate |
2681255-81-0 | 95.0% | 0.1g |
$591.0 | 2025-03-19 | |
Enamine | EN300-28298441-0.05g |
tert-butyl N-[6-(1-chloroethyl)-4-(phenylimino)-1,4-dihydro-1,3,5-triazin-2-yl]carbamate |
2681255-81-0 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
Enamine | EN300-28298441-1.0g |
tert-butyl N-[6-(1-chloroethyl)-4-(phenylimino)-1,4-dihydro-1,3,5-triazin-2-yl]carbamate |
2681255-81-0 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
Enamine | EN300-28298441-2.5g |
tert-butyl N-[6-(1-chloroethyl)-4-(phenylimino)-1,4-dihydro-1,3,5-triazin-2-yl]carbamate |
2681255-81-0 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 |
tert-butyl N-[6-(1-chloroethyl)-4-(phenylimino)-1,4-dihydro-1,3,5-triazin-2-yl]carbamate Related Literature
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Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
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Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
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3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
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Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
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5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
Additional information on tert-butyl N-[6-(1-chloroethyl)-4-(phenylimino)-1,4-dihydro-1,3,5-triazin-2-yl]carbamate
Introduction to tert-butyl N-[6-(1-chloroethyl)-4-(phenylimino)-1,4-dihydro-1,3,5-triazin-2-yl]carbamate (CAS No. 2681255-81-0)
tert-butyl N-[6-(1-chloroethyl)-4-(phenylimino)-1,4-dihydro-1,3,5-triazin-2-yl]carbamate (CAS No. 2681255-81-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazines and is characterized by its unique structural features and potential biological activities. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological properties, and potential applications of this compound.
Chemical Structure and Synthesis
The chemical structure of tert-butyl N-[6-(1-chloroethyl)-4-(phenylimino)-1,4-dihydro-1,3,5-triazin-2-yl]carbamate (CAS No. 2681255-81-0) is composed of a triazine ring substituted with a phenylimino group and a tert-butyl carbamate moiety. The presence of the chloroethyl group adds further complexity and reactivity to the molecule. The synthesis of this compound typically involves multistep reactions, including the formation of the triazine ring and subsequent functional group modifications.
Recent studies have explored various synthetic routes to optimize the yield and purity of tert-butyl N-[6-(1-chloroethyl)-4-(phenylimino)-1,4-dihydro-1,3,5-triazin-2-yl]carbamate. One notable approach involves the reaction of phenylhydrazine with a suitable triazine derivative in the presence of a catalyst. This method has been shown to be efficient and scalable, making it suitable for both laboratory and industrial settings.
Biological Properties
The biological properties of tert-butyl N-[6-(1-chloroethyl)-4-(phenylimino)-1,4-dihydro-1,3,5-triazin-2-yl]carbamate have been extensively studied in recent years. Research has indicated that this compound exhibits significant activity against various biological targets, including enzymes and receptors involved in disease pathways. For instance, it has been reported to possess potent anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade.
In addition to its anti-inflammatory effects, tert-butyl N-[6-(1-chloroethyl)-4-(phenylimino)-1,4-dihydro-1,3,5-triazin-2-yl]carbamate has shown promise as an antitumor agent. Preclinical studies have demonstrated its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. These findings suggest that this compound could be a valuable candidate for further development in cancer therapy.
Potential Applications
The unique combination of structural features and biological activities makes tert-butyl N-[6-(1-chloroethyl)-4-(phenylimino)-1,4-dihydro-1,3,5-triazin-2-yl]carbamate an attractive molecule for various applications in pharmaceutical research. One potential application is in the development of new anti-inflammatory drugs. Given its ability to inhibit key inflammatory enzymes, this compound could be used to treat conditions such as arthritis and other inflammatory disorders.
In the field of oncology, the antitumor properties of tert-butyl N-[6-(1-chloroethyl)-4-(phenylimino)-1,4-dihydro-1,3,5-triazin-2-yl]carbamate make it a promising lead compound for drug discovery efforts. Ongoing clinical trials are evaluating its efficacy and safety profile in various cancer types. If successful, this compound could provide a new therapeutic option for patients with limited treatment options.
Conclusion
In conclusion, tert-butyl N-[6-(1-chloroethyl)-4-(phenylimino)-1,4-dihydro-1,3,5-triazin-2-yl]carbamate (CAS No. 2681255-81-0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an exciting molecule for further investigation and development. As research continues to advance our understanding of this compound's properties and mechanisms of action, it is likely that new applications will emerge in the coming years.
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